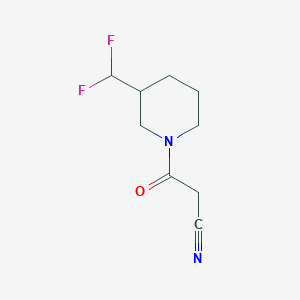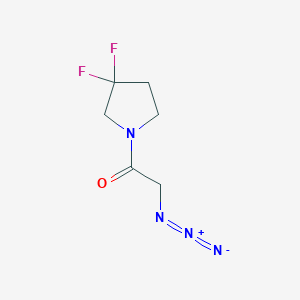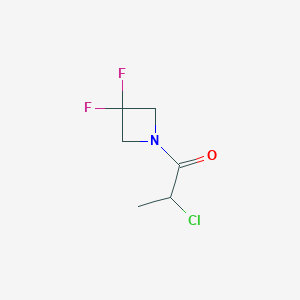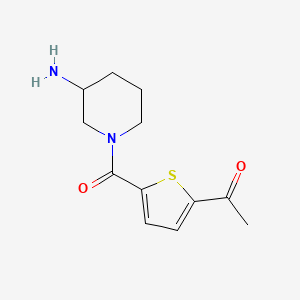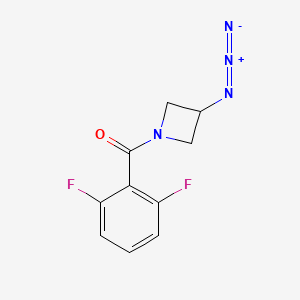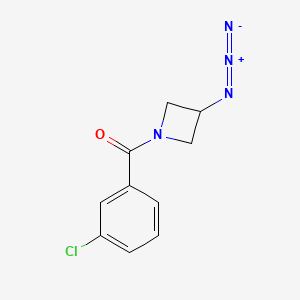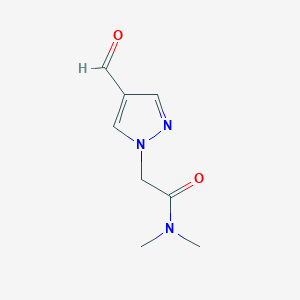
2-(4-formyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide
Overview
Description
2-(4-formyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide (2FPDMA) is an organic compound with a molecular formula of C7H11N3O2. It is a white solid with a melting point of 183-185°C and a boiling point of 359-361°C. 2FPDMA is soluble in water, ethanol, and ether, and is an important intermediate in organic synthesis. It is used in the synthesis of various pharmaceuticals, such as anti-cancer drugs, and its derivatives have been used in the treatment of various diseases.
Scientific Research Applications
Synthesis and Chemical Properties
A notable application of derivatives related to 2-(4-formyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide involves their role in the synthesis of novel compounds with significant pharmacological properties. For instance, a study reported the synthesis of a novel five-lipoxygenase activity protein (FLAP) inhibitor, showcasing the chemical versatility of pyrazole derivatives in the development of pharmacologically active compounds with potential therapeutic benefits, excluding direct drug usage or dosage information (Latli et al., 2015). Another example involves the Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles, leading to the formation of 4-formyl derivatives, highlighting the chemical reactivity and potential for further derivatization of pyrazole compounds (Attaryan et al., 2006).
Biological Activities
Further research has explored the antiproliferative activities of pyrazol-5-yl-N,N-dimethylformamidines and pyrazolyl-2-azadienes, with certain derivatives showing potent activity against various cancer cell lines. This demonstrates the application of pyrazole derivatives in the field of anticancer drug development, emphasizing the significance of the formyl group at the C-4 position and the grafted amidinyl group for inhibitory activity (Wen et al., 2011).
Antimicrobial Properties
Additionally, some pyrazole derivatives incorporating the antipyrine moiety have been synthesized and evaluated for antimicrobial activity, indicating the potential of these compounds in the development of new antimicrobial agents. This highlights the broader applicability of pyrazole derivatives beyond their chemical properties to include biological activities that can contribute to addressing various health-related challenges (Bondock et al., 2008).
properties
IUPAC Name |
2-(4-formylpyrazol-1-yl)-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-10(2)8(13)5-11-4-7(6-12)3-9-11/h3-4,6H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGFYNQFKQTLPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C=C(C=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-formyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



